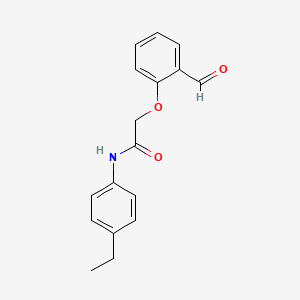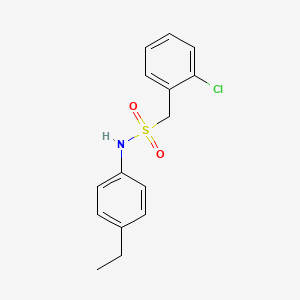![molecular formula C12H19Cl2NO2 B4397899 2-[(3-chloro-4-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4397899.png)
2-[(3-chloro-4-methoxybenzyl)amino]-1-butanol hydrochloride
描述
2-[(3-chloro-4-methoxybenzyl)amino]-1-butanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CM-579 and is a member of the butanolamines family. CM-579 has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. The aim of
作用机制
The mechanism of action of CM-579 is not fully understood. However, studies have suggested that CM-579 may exert its anti-tumor effects by inhibiting the activity of protein kinase C (PKC) and inducing apoptosis in cancer cells. CM-579 has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis.
Biochemical and Physiological Effects
CM-579 has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that CM-579 inhibits the proliferation of cancer cells and induces apoptosis. CM-579 has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, CM-579 has been found to inhibit angiogenesis by suppressing the expression of VEGF.
实验室实验的优点和局限性
One of the main advantages of CM-579 for lab experiments is its ability to inhibit the proliferation of cancer cells in vitro. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of CM-579 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There is still much to be learned about the potential therapeutic applications of CM-579. Future research should focus on elucidating the mechanism of action of CM-579 and identifying potential targets for cancer therapy. Additionally, the development of more efficient synthesis methods and improved solubility of CM-579 could facilitate its use in in vivo studies. Finally, the potential use of CM-579 in combination with other anti-cancer drugs should be explored.
科学研究应用
CM-579 has been studied extensively for its potential therapeutic applications. In vitro studies have shown that CM-579 exhibits anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. CM-579 has also been found to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.
属性
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.ClH/c1-3-10(8-15)14-7-9-4-5-12(16-2)11(13)6-9;/h4-6,10,14-15H,3,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXSQBOIHYXDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)OC)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1-acetylpiperidin-3-yl)methyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4397834.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-5-bromonicotinamide](/img/structure/B4397846.png)
![N-benzyl-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B4397847.png)
![{3-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4397850.png)
![5-chloro-2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B4397858.png)
![N-isopropyl-2-(2-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397865.png)

![3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4397880.png)
![N-(4-{[benzyl(ethyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4397888.png)
![2-[(4-fluorobenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4397891.png)
![2-isopropyl-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4397896.png)
![N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide](/img/structure/B4397905.png)